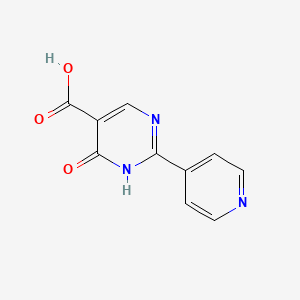

4-Hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid

Description

4-Hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid (CAS: 690631-95-9) is a pyrimidine derivative featuring a hydroxyl group at position 4, a pyridin-4-yl substituent at position 2, and a carboxylic acid at position 3. This compound is structurally related to bioactive molecules and serves as a key intermediate in pharmaceutical synthesis. Its hydrate form (monohydrate) is commonly studied for stability and solubility .

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-2-pyridin-4-yl-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-9-7(10(15)16)5-12-8(13-9)6-1-3-11-4-2-6/h1-5H,(H,15,16)(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAPNVBQWXTXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(C(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of pyridine-4-carbaldehyde with a suitable amidine derivative under basic conditions, followed by cyclization and subsequent oxidation to introduce the hydroxy and carboxylic acid functionalities .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The nitrogen atoms in the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a pyrimidine-5-carboxaldehyde derivative, while reduction of the carboxylic acid group may produce a pyrimidine-5-methanol derivative.

Scientific Research Applications

4-Hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.

Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position substituent significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

Metal Complexation and Antioxidant Properties

Pyrimidine-5-carboxylic acids form stable metal complexes. Key findings:

- Electronic Structure : The pyridin-4-yl group in the target compound provides a rigid planar structure, facilitating coordination with transition metals (e.g., Cu²⁺, Mn²⁺) .

- Antioxidant Activity : Pyrimidine-5-carboxylic acid derivatives exhibit metal-dependent antioxidant properties. For example, Mn²⁺ complexes show higher radical scavenging than Na⁺ complexes .

Biological Activity

4-Hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound, has garnered significant attention in recent medicinal chemistry research due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and various applications based on recent studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 217.18 g/mol. It features a pyrimidine ring substituted with a hydroxyl group and a pyridine moiety, which contributes to its biological activity by allowing interactions with various biological targets, including enzymes and receptors involved in metabolic pathways .

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that these compounds are effective against a range of bacterial strains and fungi. For instance, compounds derived from this structure demonstrated significant antibacterial activity against Burkholderia pseudomallei, which is known for causing Whitmore’s disease .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation .

3. Antidiabetic Activity

Notably, certain derivatives have shown promising antidiabetic effects by reducing blood glucose levels. These compounds may help manage conditions such as type 2 diabetes and obesity-related metabolic disorders . The mechanism involves enhancing insulin sensitivity and reducing hyperglycemia.

4. Erythropoietin Secretagogue

Recent studies have identified derivatives of this compound as potential erythropoietin (EPO) secretagogues , which can stimulate EPO production in hypoxic conditions. This property could be beneficial for treating anemia .

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes involving the modification of pyrimidine derivatives. Notable methods include:

- Condensation Reactions : Utilizing substituted pyridine and carboxylic acids under controlled conditions.

- Functional Group Modifications : Introducing hydroxyl and carboxyl groups via electrophilic aromatic substitution.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives against common pathogens. The results indicated that certain modifications significantly enhanced antibacterial potency, with some compounds achieving IC50 values as low as 45 μM against specific strains .

| Compound | IC50 (μM) | Target Pathogen |

|---|---|---|

| 12m | 45.69 | E.coli |

| 12q | 45.81 | Staphylococcus aureus |

Case Study 2: Antidiabetic Properties

In another investigation, the antidiabetic effects were assessed in diabetic rat models. The compound showed a reduction in fasting blood glucose levels by approximately 30% compared to control groups, indicating significant therapeutic potential .

Q & A

Basic: What are the common synthetic routes for 4-Hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid?

Methodological Answer:

The compound is typically synthesized via multi-step pathways involving condensation, oxidation, and cyclization reactions. A common approach includes:

- Step 1: Condensation of pyridine-4-carbaldehyde with urea derivatives to form the pyrimidine core.

- Step 2: Hydroxylation at the 4-position using oxidizing agents like potassium permanganate under controlled pH conditions.

- Step 3: Carboxylation at the 5-position via reaction with carbon dioxide or malonic acid derivatives.

Purification often employs recrystallization from ethanol-water mixtures or column chromatography. Analytical validation (e.g., NMR, HPLC) is critical to confirm structural integrity .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

Yield optimization requires addressing:

- Reaction Stoichiometry: Precise molar ratios of reactants (e.g., pyridine-4-carbaldehyde:urea = 1:1.2) to minimize side products.

- Catalyst Selection: Transition metal catalysts (e.g., Cu(I)) improve cyclization efficiency.

- Temperature Control: Maintaining 60–80°C during carboxylation prevents decarboxylation.

- In-Process Monitoring: Use TLC or inline IR spectroscopy to track intermediate formation. Post-synthesis, yield can be enhanced via solvent screening (e.g., DMF/water biphasic systems) .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: H and C NMR confirm proton environments and carbon backbone. The hydroxyl proton typically appears as a broad singlet (~δ 12 ppm).

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (expected [M+H]: 233.08).

- FTIR: Peaks at ~1680 cm (C=O stretch) and ~3200 cm (O-H stretch) confirm functional groups.

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced: How do structural modifications at the pyridine ring affect the compound's bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Substitution at Pyridine 4-Position: Electron-withdrawing groups (e.g., -NO) enhance enzyme inhibition potency by increasing electrophilicity.

- Ring Expansion: Replacing pyridine with quinoline reduces solubility but improves binding affinity to hydrophobic enzyme pockets.

- Bioassays: Competitive inhibition assays (e.g., vs. acetylcholinesterase) quantify IC shifts. Computational docking (AutoDock Vina) predicts binding modes post-modification .

Basic: What are the solubility properties of this compound in common solvents?

Methodological Answer:

Solubility varies with solvent polarity:

- High Solubility: DMSO (>50 mg/mL), methanol (20 mg/mL).

- Low Solubility: Water (<1 mg/mL), hexane (insoluble).

For aqueous experiments, prepare stock solutions in DMSO and dilute with buffer (final DMSO <1%). Sonication (30 min, 40 kHz) improves dispersion in polar solvents .

Advanced: What strategies mitigate batch-to-batch variability in its synthesis?

Methodological Answer:

To ensure reproducibility:

- Quality Control (QC): Standardize starting materials (e.g., pyridine-4-carbaldehyde purity ≥98%).

- Process Analytical Technology (PAT): Implement real-time pH monitoring during hydroxylation.

- Statistical Optimization: Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, temperature).

- Post-Synthesis Analysis: Compare H NMR spectra across batches; PCA (Principal Component Analysis) detects outliers .

Basic: How is this compound utilized in enzyme inhibition studies?

Methodological Answer:

Typical protocols include:

- Kinetic Assays: Measure initial reaction rates (e.g., NADH oxidation) with/without the compound.

- Dose-Response Curves: Determine IC using 8–10 concentrations (0.1–100 µM).

- Control Experiments: Include positive (known inhibitor) and negative (DMSO vehicle) controls.

Data analysis via GraphPad Prism (non-linear regression) quantifies inhibition potency .

Advanced: How to resolve contradictory data in its biological activity studies?

Methodological Answer:

Address discrepancies by:

- Method Validation: Ensure consistent assay conditions (e.g., buffer ionic strength, temperature).

- Meta-Analysis: Aggregate data from ≥3 independent studies; apply Fisher’s exact test to identify outliers.

- Orthogonal Assays: Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Probe Contamination: Test for trace metal ions (e.g., Fe) via ICP-MS, which may alter reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.